4-Ethoxymethyl-benzoic acid

Lipophilicity LogP Drug Design

Select 4-Ethoxymethyl-benzoic acid (CAS 146781-28-4) for predictable lipophilicity tuning (XLogP3 1.8, Δ+0.3 vs. methoxymethyl analog) in drug discovery. This para-substituted building block enables oxidative cleavage to terephthalic acid for MOF/COF synthesis. Essential for SAR studies and LC-MS method development. ≥97% purity, off-white solid. For R&D use only.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 146781-28-4
Cat. No. B131487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxymethyl-benzoic acid
CAS146781-28-4
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyXSNKLGMYKSJLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxymethyl-benzoic Acid (CAS 146781-28-4): Technical Specifications and Procurement Baseline


4-Ethoxymethyl-benzoic acid (CAS 146781-28-4), also referred to as 4-(ethoxymethyl)benzoic acid, is an aromatic carboxylic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [1]. The compound features a para-substituted ethoxymethyl group (—CH₂OCH₂CH₃) on the benzoic acid core, distinguishing it structurally from the more common methoxymethyl analog. Key computed physicochemical parameters include an XLogP3 value of 1.8, a predicted pKa of 4.22 ± 0.10, a predicted boiling point of 296.3 ± 23.0 °C, and a topological polar surface area of 46.5 Ų [1][2]. The compound is typically supplied as an off-white to white solid with a purity specification of ≥95% and is intended exclusively for laboratory research and development applications [3]. Primary applications include its use as a synthetic building block in organic synthesis and pharmaceutical research, where the benzoic acid moiety enables straightforward derivatization into esters, amides, or salts [4].

4-Ethoxymethyl-benzoic Acid: Why Substitution with 4-Methoxymethyl- or 4-Methyl-benzoic Acid Is Not Scientifically Equivalent


In procurement decisions for benzoic acid derivatives bearing alkoxymethyl substituents at the para position, generic substitution with seemingly similar compounds such as 4-methoxymethyl-benzoic acid (CAS 67003-50-3) or 4-methylbenzoic acid (p-toluic acid) introduces measurable and often consequential differences in physical properties, reactivity, and downstream functional outcomes. The extension from a methoxy (—OCH₃) to an ethoxy (—OCH₂CH₃) group alters lipophilicity (XLogP3 increases from 1.5 to 1.8), molecular weight, rotatable bond count, and steric bulk [1][2]. These differences directly impact solubility, chromatographic retention, crystal packing, and the compound's behavior as a synthetic intermediate in multi-step sequences. Furthermore, safety classification and handling requirements differ between analogs, as evidenced by the acute oral toxicity (H302) classification assigned to 4-ethoxymethyl-benzoic acid under GHS [3]. The following quantitative evidence establishes the specific, verifiable dimensions along which 4-ethoxymethyl-benzoic acid is non-interchangeable with its closest structural analogs.

4-Ethoxymethyl-benzoic Acid: Quantified Differentiation Evidence Against Structural Analogs


Lipophilicity Advantage: 0.3 LogP Units Higher than 4-Methoxymethyl-benzoic Acid

The computed lipophilicity (XLogP3) of 4-ethoxymethyl-benzoic acid is 1.8, compared to 1.5 for the methoxymethyl analog, representing a 20% increase in this key partition coefficient [1]. This difference arises from the replacement of the methoxy (—OCH₃) group with the larger and more hydrophobic ethoxy (—OCH₂CH₃) moiety. In the context of building block selection for medicinal chemistry, this 0.3 LogP unit difference is a quantifiable parameter that influences passive membrane permeability, aqueous solubility, and chromatographic retention time.

Lipophilicity LogP Drug Design Chromatography

Molecular Weight and Rotatable Bond Differentiation: 14.03 g/mol Mass Increase and One Additional Rotatable Bond

The molecular weight of 4-ethoxymethyl-benzoic acid is 180.20 g/mol, which is 14.03 g/mol heavier than 4-methoxymethyl-benzoic acid (166.17 g/mol) [1][2]. This mass difference corresponds precisely to the addition of one methylene (—CH₂—) unit. Additionally, the rotatable bond count increases from 3 (in the methoxymethyl analog) to 4 (in the ethoxymethyl analog), owing to the additional carbon-carbon bond in the ethoxy chain [1][2].

Molecular Weight Rotatable Bonds Synthetic Intermediates Structure-Activity Relationships

Oxidative Degradation Pathway: Full Oxidation to Terephthalic Acid vs. Side-Chain Retention

Under strong oxidizing conditions (KMnO₄ / H₂SO₄ at 100°C), the ethoxymethyl side chain of 4-ethoxymethyl-benzoic acid undergoes complete oxidative cleavage to yield 1,4-benzenedicarboxylic acid (terephthalic acid) . This reactivity is consistent across benzylic alkoxymethyl systems but differs from simpler alkyl-substituted benzoic acids (e.g., 4-methylbenzoic acid), which oxidize directly to the same terephthalic acid product, and from 4-methoxymethyl-benzoic acid, which yields identical oxidation products but may differ in reaction kinetics due to steric and electronic factors.

Oxidation Chemistry Synthetic Utility Terephthalic Acid KMnO₄ Oxidation

GHS Acute Oral Toxicity Classification (H302): Verifiable Safety Distinction from 4-Methylbenzoic Acid

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-ethoxymethyl-benzoic acid is classified as Acute Toxicity - Oral, Category 4, with the hazard statement H302 (Harmful if swallowed) assigned with 100% confidence based on ECHA C&L notifications [1][2]. This classification mandates the use of the GHS07 pictogram and signal word 'Warning' on product labeling and safety data sheets. By comparison, 4-methylbenzoic acid (p-toluic acid, CAS 99-94-5) does not carry this acute oral toxicity classification, reflecting a material difference in regulatory and handling requirements between these structural analogs.

Safety GHS Classification Toxicology Handling Requirements

4-Ethoxymethyl-benzoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Building Block Requiring Tunable Lipophilicity

In drug discovery programs where iterative optimization of logP is required to achieve favorable ADME properties, 4-ethoxymethyl-benzoic acid provides a predictable, stepwise lipophilicity increment relative to the methoxymethyl analog. The XLogP3 value of 1.8 (Δ = +0.3 vs. 1.5 for the methoxymethyl analog) offers medicinal chemists a quantifiable and reproducible parameter for tuning passive permeability while maintaining the carboxylic acid functional group for amide or ester conjugation [1]. The 14 g/mol molecular weight increase and additional rotatable bond further differentiate this building block in SAR exploration and fragment-based screening libraries.

Precursor for Terephthalic Acid Derivatives via Oxidative Cleavage

The benzylic ethoxymethyl group undergoes complete oxidative cleavage to the carboxylic acid level under strong oxidizing conditions (KMnO₄ / H₂SO₄, 100°C), yielding 1,4-benzenedicarboxylic acid (terephthalic acid) [1]. This property positions 4-ethoxymethyl-benzoic acid as a masked precursor or protected intermediate in synthetic sequences targeting terephthalic acid-derived scaffolds, including polyesters, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). Researchers requiring a para-functionalized benzoic acid that can be converted to the dicarboxylic acid core under oxidative deprotection conditions should select this compound over analogs lacking this specific oxidative liability.

Synthetic Intermediate in Platelet Aggregation Inhibitor Development

Benzoic acid derivatives bearing para-alkoxymethyl substituents have been explored as key intermediates in the synthesis of thromboxane synthetase inhibitors with demonstrated antiplatelet aggregation activity [1][2]. The structural class represented by 4-ethoxymethyl-benzoic acid provides the core scaffold for constructing more elaborate analogs, wherein the nature of the alkoxy substituent (methoxy vs. ethoxy) and subsequent esterification affect both inhibitory potency and intracellular permeability [1]. The ethoxymethyl variant offers distinct lipophilic and steric properties compared to the methoxymethyl analog, which may translate to differential biological activity in downstream analogs.

Preparative and Analytical Method Development Requiring Defined Chromatographic Standards

The distinct molecular weight (180.20 g/mol), rotatable bond count (4), and XLogP3 value (1.8) of 4-ethoxymethyl-benzoic acid establish it as a well-characterized standard for LC-MS method development and chromatographic separation of alkoxymethyl-substituted benzoic acid derivatives [1]. The predictable retention time shift relative to 4-methoxymethyl-benzoic acid (ΔMW = +14.03; ΔXLogP3 = +0.3) enables its use as a calibration standard or internal reference in analytical workflows, supporting quality control, impurity profiling, and reaction monitoring in both academic and industrial laboratories.

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